Benzenesulfonate

Description

Properties

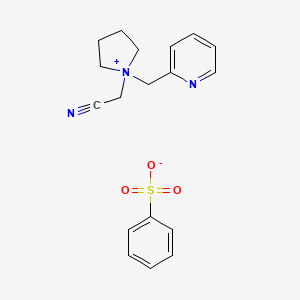

CAS No. |

60032-56-6 |

|---|---|

Molecular Formula |

C18H21N3O3S |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

benzenesulfonate;2-[1-(pyridin-2-ylmethyl)pyrrolidin-1-ium-1-yl]acetonitrile |

InChI |

InChI=1S/C12H16N3.C6H6O3S/c13-6-10-15(8-3-4-9-15)11-12-5-1-2-7-14-12;7-10(8,9)6-4-2-1-3-5-6/h1-2,5,7H,3-4,8-11H2;1-5H,(H,7,8,9)/q+1;/p-1 |

InChI Key |

OJPUAKBCOCCESD-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[N+](C1)(CC#N)CC2=CC=CC=N2.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Benzenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties of benzenesulfonate (B1194179) and its parent acid, benzenesulfonic acid. It includes key data, experimental protocols for synthesis and analysis, and visualizations of relevant chemical processes to support research and development activities.

Core Chemical and Physical Properties

Benzenesulfonic acid (C₆H₆O₃S) is the simplest aromatic sulfonic acid, existing as a white crystalline or waxy solid. It is a strong acid that is highly soluble in water. The corresponding conjugate base is the this compound anion (C₆H₅O₃S⁻). In laboratory and industrial settings, it is often handled as its alkali metal salts, such as sodium this compound (C₆H₅SO₃Na), which is a stable, white, water-soluble solid.[1][2]

Data Presentation: Physical and Chemical Properties

The properties of benzenesulfonic acid and its common salt, sodium this compound, are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of Benzenesulfonic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃S | [1][3] |

| Molecular Weight | 158.18 g/mol | [1][3] |

| Appearance | Colorless to yellow/light brown deliquescent crystals or waxy solid. | [1][3] |

| Melting Point | 43-44 °C (Sesquihydrate) 50-51 °C or 65-66 °C (Anhydrous) | [1] |

| Boiling Point | 190 °C (decomposes) | [1] |

| Solubility | Freely soluble in water and alcohol; slightly soluble in benzene (B151609); insoluble in ether and carbon disulfide. | [1][4] |

| pKa | -2.8, 0.699 (at 25°C) | [1][5] |

| Density | 1.32 g/cm³ (at 47 °C) | [1] |

Note on pKa Discrepancy: The wide range of reported pKa values for benzenesulfonic acid highlights its nature as a strong acid. Values around -2.8 suggest it is almost fully dissociated in water.[1] Higher reported values may stem from different experimental or theoretical determination methods.

Table 2: Physical and Chemical Properties of Sodium this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NaO₃S | [6][7][8] |

| Molecular Weight | 180.16 g/mol | [8] |

| Appearance | White to off-white crystalline powder or flakes. | [6][9] |

| Melting Point | >300 °C (decomposes, reported as 450 °C) | [2][6] |

| Solubility | Soluble in water; slightly soluble in alcohol. | [6][7] |

| Density | 1.124 g/mL (at 25 °C) | [6][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound-containing compounds.

Table 3: Key Spectroscopic Data for Benzenesulfonic Acid

| Technique | Key Absorptions / Shifts | Source(s) |

| UV-Vis (in Ethanol) | λmax: 219, 253, 259, 263, 270 nm | [11] |

| FT-IR | Key bands for S=O stretch (1007-1032 cm⁻¹), -SO₃H group (1118 cm⁻¹), and -OH stretch (3420-3450 cm⁻¹). | [11] |

| ¹³C NMR | Spectra available for detailed structural analysis. | [11][12] |

| ¹H NMR | Spectra available for detailed structural analysis. | [11][12] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound and its derivatives.

Synthesis of Benzenesulfonic Acid via Electrophilic Aromatic Sulfonation

Benzenesulfonic acid is typically prepared by the direct sulfonation of benzene using fuming sulfuric acid (oleum) or sulfur trioxide.[13][14]

Objective: To synthesize benzenesulfonic acid from benzene.

Materials:

-

Benzene (dry)

-

Sulfur trioxide (stabilized, liquid) or fuming sulfuric acid (H₂SO₄·SO₃)

-

Acetic anhydride (B1165640) (optional, to suppress sulfone formation)

-

Reaction flask (three-necked, appropriate volume)

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

Charge the three-necked reaction flask with dry benzene. A small amount of acetic anhydride can be added to minimize the formation of the diphenyl sulfone byproduct.[15]

-

Heat the reaction flask to a controlled temperature (e.g., 40°C).

-

Gradually add the sulfonating agent (fuming sulfuric acid or sulfur trioxide) to the stirred benzene. The reaction is exothermic and the temperature should be carefully controlled.[14][15]

-

If using sulfur trioxide, it can be aspirated as a vapor into the refluxing benzene under reduced pressure to maintain a constant temperature.[15]

-

After the addition is complete, continue stirring the mixture for a specified period (e.g., 60 minutes) to ensure the reaction goes to completion.[16]

-

Isolate the product by distilling off the excess benzene under vacuum. The remaining product is crude benzenesulfonic acid, which may appear as a light-colored oil that crystallizes upon standing.[15]

-

Further purification can be achieved by recrystallization.

Determination of pKa via Potentiometric Titration

Due to its strong acidity, determining the pKa of benzenesulfonic acid requires careful technique, as the inflection point is not easily observed in aqueous solutions. The general protocol for an acid titration is as follows, with modifications necessary for strong acids (e.g., using a co-solvent to differentiate acid strength).

Objective: To determine the acid dissociation constant (pKa) of an acidic compound.

Materials:

-

Benzenesulfonic acid solution of known concentration (e.g., 1 mM)

-

Standardized sodium hydroxide (B78521) (NaOH) titrant (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Potassium chloride (KCl) solution (e.g., 0.15 M, to maintain constant ionic strength)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Place a known volume (e.g., 20 mL) of the 1 mM benzenesulfonic acid solution into a beaker. Add KCl solution to maintain a constant ionic strength.[1]

-

Titration Setup: Immerse the pH electrode in the solution and place the beaker on a magnetic stirrer. Position the buret containing the NaOH titrant above the beaker.

-

Titration: Begin stirring the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. For a weak acid, the pKa is the pH at the half-equivalence point. For a strong acid like benzenesulfonic acid, the equivalence point will be sharp and close to pH 7, but the half-equivalence point is not readily determined in water. Advanced methods or software are typically required to analyze the curve and calculate the pKa.[1]

-

Replication: Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[1]

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[4] The solution should be free of particulate matter; filtration through a small cotton plug in a Pasteur pipette may be necessary.[9]

-

Analysis: Transfer the solution to a clean 5 mm NMR tube. The analysis is performed in an NMR spectrometer, and the resulting spectrum provides information about the molecular structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (Solid): For solid samples like sodium this compound, the KBr pellet method is common. Mix 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet.[8] Alternatively, a Nujol (mineral oil) mull can be prepared by grinding the solid with a drop of oil and placing the paste between two KBr plates.[7]

-

Analysis: Place the pellet or plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

3. UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

-

Analysis: Use a quartz cuvette to hold the sample. Record the spectrum over the desired wavelength range (e.g., 200-400 nm). A spectrum of the pure solvent should be used as a baseline.[11]

Key Signaling Pathways and Experimental Workflows

Visual diagrams are provided to clarify complex mechanisms and workflows relevant to this compound chemistry.

Electrophilic Aromatic Sulfonation of Benzene

The formation of benzenesulfonic acid occurs via an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), is generated in situ from fuming sulfuric acid.

Caption: Mechanism of the electrophilic aromatic sulfonation of benzene.

Desulfonation of Benzenesulfonic Acid

The sulfonation reaction is reversible. By heating benzenesulfonic acid in dilute aqueous acid, the sulfonic acid group can be removed to regenerate benzene.[13] This reversibility is useful in organic synthesis, where the sulfonate group can act as a temporary blocking group.

Caption: Mechanism for the desulfonation of benzenesulfonic acid.

Experimental Workflow: Synthesis and Analysis

This diagram outlines the logical flow from synthesis to characterization of a this compound compound.

Caption: General workflow for synthesis and characterization.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. m.youtube.com [m.youtube.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. pennwest.edu [pennwest.edu]

- 14. journals.pan.pl [journals.pan.pl]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 16. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of Benzenesulfonic Acid: Reaction Mechanism and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzenesulfonic acid, a cornerstone reaction in organic chemistry with significant industrial applications, including the synthesis of pharmaceuticals and detergents.[1] This document details the electrophilic aromatic substitution mechanism, presents key quantitative data, outlines detailed experimental protocols for both laboratory and industrial scales, and provides a visual representation of the reaction pathway. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental chemical transformation.

Introduction

The sulfonation of benzene (B151609) is a classic example of an electrophilic aromatic substitution reaction, resulting in the formation of benzenesulfonic acid.[1][2][3] This process involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring.[3] The reaction is of paramount importance in the chemical industry, serving as a critical step in the production of a wide array of organic compounds. Benzenesulfonic acid and its derivatives are key intermediates in the manufacturing of dyes, detergents (as alkylbenzene sulfonates), and a variety of pharmaceuticals, including sulfa drugs.[1] Understanding the nuances of its reaction mechanism, kinetics, and experimental parameters is crucial for optimizing yield, purity, and scalability.

Reaction Mechanism

The sulfonation of benzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile in this reaction is sulfur trioxide (SO₃).[4]

Step 1: Formation of the Electrophile

The actual electrophile, sulfur trioxide (SO₃), is generated in situ. When using concentrated sulfuric acid, SO₃ is present due to the auto-dissociation of the acid:

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

When fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is used, a much higher concentration of the electrophile is readily available.[2][3][4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The π-electron system of the benzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfur trioxide molecule. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Restoration of Aromaticity

A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group. This step restores the aromaticity of the ring and results in the formation of benzenesulfonic acid.

Reversibility of the Reaction

A key feature of the sulfonation of benzene is its reversibility.[3] By treating benzenesulfonic acid with hot aqueous acid, the reaction can be reversed to yield benzene and sulfuric acid.[3] This reversibility is exploited in certain synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring.[1]

Quantitative Data

The yield and rate of the benzenesulfonic acid synthesis are influenced by several factors, including the concentration of the sulfonating agent, reaction temperature, and reaction time.

| Parameter | Value | Conditions | Reference |

| Yield | 98% | Dry benzene (5 gram molecules), liquid stabilized sulfur trioxide (2.5 gram molecules), 40°C, 400 mm Hg. | [5] |

| Product Composition | Benzenesulfonic acid: 93.1%, Sulfuric acid: 4.8% | Batch operation with azeotropic removal of water. | [6] |

| Product Composition | Benzenesulfonic acid: 80.2%, Sulfuric acid: 14.3% | Continuous operation with azeotropic removal of water. | [6] |

| By-product Formation | Diphenyl sulfone: ~1-2% | Continuous sulfonation with oleum (B3057394) (Monsanto Process). | [7] |

| By-product Formation | Diphenyl sulfone: <2% | Continuous extraction process with excess benzene and addition of sodium benzenesulfonate. | [6] |

| Activation Energy (Ea) | 4-10 kcal/mol | For the protonation step in the formation of the electrophile in sulfuric acid. | [8] |

| Reaction Barrier | 1-5 kcal/mol | For the trimolecular sulfonation in polar solvents. | [9] |

Experimental Protocols

Laboratory Scale Synthesis of Benzenesulfonic Acid

This protocol describes a method for the mono-sulfonation of benzene using sulfur trioxide.

Materials:

-

Dry benzene (390 g, 5 gram molecules)

-

Acetic anhydride (B1165640) (1 g)

-

Liquid, stabilized sulfur trioxide (200 g, 2.5 gram molecules)

Apparatus:

-

Three-necked reaction flask (1-liter capacity)

-

Reflux condenser

-

Sulfur trioxide generator

-

Heating mantle

-

Vacuum source

Procedure:

-

Place the dry benzene and acetic anhydride into the three-necked reaction flask. The acetic anhydride is added to suppress the formation of diphenyl sulfone.[5]

-

Heat the reaction flask to 40°C and gradually reduce the pressure until the benzene refluxes vigorously at 400 mm Hg.[5]

-

Charge the sulfur trioxide generator with the liquid, stabilized sulfur trioxide.[5]

-

Connect the sulfur trioxide generator to the reaction flask, allowing the sulfur trioxide to be aspirated into the reaction flask.[5]

-

Discontinue external heating of the reaction flask but gently warm the trioxide generator to maintain an internal temperature of 30°C to aid in the evaporation of sulfur trioxide.[5]

-

The reaction is complete when all the sulfur trioxide has evaporated and passed into the reaction vessel, at which point the reflux will cease.[5]

-

Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene in vacuo. The product will be a light amber-colored oil that slowly crystallizes upon standing in a desiccator over concentrated sulfuric acid.[5]

Expected Yield: Approximately 98% with respect to the amount of sulfur trioxide used. The product may be contaminated with about 0.2% sulfuric acid and 1.5% diphenyl sulfone.[5]

Industrial Scale Synthesis: Continuous Sulfonation with Oleum (Monsanto Process)

This process utilizes oleum as the sulfonating agent in a continuous operation.

Materials:

-

Benzene

-

Oleum (fuming sulfuric acid)

Apparatus:

-

A cascade of six interconnected sulfonation vessels equipped with stirrers.

Procedure:

-

Simultaneously feed benzene and oleum into the first of the six sulfonation vessels.[6]

-

The reactants flow sequentially through the cascade of vessels, with continuous stirring to ensure thorough mixing and heat dissipation.

-

The reaction conditions (temperature, flow rate) are carefully controlled in each vessel to optimize the sulfonation process and minimize by-product formation.

-

The final product, a mixture of benzenesulfonic acid, unreacted sulfuric acid, and by-products, is continuously withdrawn from the last vessel.

Note: This process typically results in the formation of around 1% diphenyl sulfone as a by-product.[7]

Reaction Mechanism and Experimental Workflow Diagrams

Caption: The electrophilic aromatic substitution mechanism for the synthesis of benzenesulfonic acid.

Caption: Workflow for the laboratory-scale synthesis of benzenesulfonic acid.

Analytical Methods for Reaction Monitoring

Monitoring the progress of the sulfonation reaction is crucial for process control and optimization. Several analytical techniques can be employed:

-

Gas Chromatography (GC): Used to quantify the consumption of benzene and the formation of by-products like diphenyl sulfone.[10]

-

High-Performance Liquid Chromatography (HPLC): Effective for the analysis of the non-volatile benzenesulfonic acid and for separating it from other components in the reaction mixture.

-

Titration: The concentration of sulfonic acid can be determined by titration with a standard base.

Spectroscopic Data of Benzenesulfonic Acid

-

¹H NMR (D₂O): δ 7.95-7.85 (m, 2H), 7.65-7.55 (m, 3H).

-

¹³C NMR: Chemical shifts can be found in various databases.[11][12]

-

IR (KBr, cm⁻¹): Characteristic peaks for S=O stretching (around 1350 and 1175), S-O stretching (around 1030), and C-S stretching (around 700).[11][13]

-

Mass Spectrometry (MS): Molecular ion peak (M+) at m/z 158.[11][14]

Conclusion

The synthesis of benzenesulfonic acid is a well-established yet fundamentally important reaction in organic chemistry. A thorough understanding of its electrophilic aromatic substitution mechanism, the factors influencing its kinetics and yield, and the practical aspects of its synthesis are essential for chemists in research and industry. This guide has provided a detailed overview of these aspects, offering valuable information for professionals engaged in the synthesis and application of this versatile chemical intermediate.

References

- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. chemcess.com [chemcess.com]

- 7. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography | Semantic Scholar [semanticscholar.org]

- 11. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzenesulfonic acid(98-11-3) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of the benzenesulfonate (B1194179) anion. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who work with or encounter this important chemical entity.

Molecular Structure and Bonding

The this compound anion (C₆H₅SO₃⁻) consists of a phenyl group bonded to a sulfonate group. The sulfonate group features a central sulfur atom bonded to three oxygen atoms and one carbon atom of the benzene (B151609) ring. The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.

The geometry around the sulfur atom is approximately tetrahedral. The benzene ring is planar, and the C-S bond connects the sp²-hybridized carbon of the aromatic ring to the sp³-hybridized sulfur atom.

Bond Lengths and Angles

Precise bond lengths and angles are determined by X-ray crystallography. The following table summarizes the key geometric parameters for a this compound derivative, sodium 4-methoxythis compound, which provides a close approximation of the geometry in the unsubstituted this compound anion.

| Bond | Average Bond Length (Å) | Bond Angle | Average Angle (°) |

| S=O | 1.44 | O=S=O | 119.5 |

| S-C | 1.77 | O=S-C | 106.9 |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |

Data is derived from the crystal structure of a closely related compound and may vary slightly for the unsubstituted this compound anion.

Spectroscopic Characterization

The structure of this compound can be elucidated and confirmed using various spectroscopic techniques, including vibrational and nuclear magnetic resonance spectroscopy.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the symmetry of the this compound anion. The key vibrational modes are summarized in the table below.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| Asymmetric SO₃ Stretch | ~1194 | - | Strong, broad absorption |

| Symmetric SO₃ Stretch | ~1049 | ~1033 (in aqueous solution) | Sharp absorption |

| C-S Stretch | ~1137, ~735 | - | Coupled with ring vibrations |

| Aromatic C-H Stretch | >3000 | >3000 | Characteristic of aromatic rings |

| Ring Vibrations | 1600-1400 | 1600-1400 | Multiple bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms in the this compound molecule.

| Nucleus | Typical Chemical Shift (ppm) | Description |

| ¹H (Aromatic) | 7.0 - 8.0 | Protons on the benzene ring are deshielded due to the aromatic ring current and the electron-withdrawing sulfonate group. |

| ¹³C (Aromatic) | 125 - 145 | Aromatic carbons show characteristic shifts, with the carbon attached to the sulfonate group being the most deshielded. |

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure, including bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of a this compound salt (e.g., sodium this compound) are grown by slow evaporation of a suitable solvent, such as a water/ethanol mixture. A saturated solution is prepared and left undisturbed in a loosely covered container to allow for the gradual formation of high-quality crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

NMR Spectroscopy

Objective: To characterize the chemical environment of the nuclei within the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of the this compound salt is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. The solution must be homogeneous.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).

-

Data Acquisition: The magnetic field is "shimmed" to improve its homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).

FT-IR and Raman Spectroscopy

Objective: To identify the vibrational modes of the molecule, corresponding to its functional groups and overall symmetry.

Methodology:

-

Sample Preparation (FT-IR): For solid samples, a KBr pellet is typically prepared. A small amount of the this compound salt (1-2 mg) is finely ground with ~200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Raman): A small amount of the solid sample is placed directly onto a microscope slide or into a capillary tube for analysis.

-

Data Collection (FT-IR): The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.

-

Data Collection (Raman): The sample is placed in a Raman spectrometer and illuminated with a monochromatic laser beam. The scattered light is collected and analyzed to produce the Raman spectrum.

-

Spectrum Analysis: The resulting spectra are analyzed to identify the characteristic vibrational frequencies of the this compound anion.

Relevance in Drug Development

The this compound moiety is of significant interest to drug development professionals for several reasons, including its use as a common counter-ion in drug formulations and the role of the sulfonate and related sulfonamide groups as key pharmacophores.

This compound as a Counter-Ion: The Case of Amlodipine (B1666008) Besylate

Benzenesulfonic acid is often used to form salts of basic drug molecules. The resulting this compound (besylate) salt can improve the solubility, stability, and handling properties of the active pharmaceutical ingredient (API). A prominent example is amlodipine besylate, a widely used medication for hypertension and angina.[1][2]

The besylate counter-ion is a pharmaceutically acceptable salt former that provides good stability and is non-hygroscopic. The choice of the besylate salt for amlodipine was a deliberate decision to avoid degradation pathways that were observed with other salt forms, such as the maleate (B1232345) salt.[3]

References

- 1. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMLODIPINE (PD010213, HTIQEAQVCYTUBX-UHFFFAOYSA-N) [probes-drugs.org]

- 3. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzenesulfonate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzenesulfonate (B1194179), with a primary focus on sodium this compound, in a range of aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for formulation, synthesis, and analytical purposes.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications. Below are tabulated summaries of the available quantitative and qualitative solubility data for sodium this compound.

Aqueous Solubility

The solubility of sodium this compound in water is high, as is typical for many sodium salts of organic acids. One study reports a specific quantitative value at room temperature.

Table 1: Quantitative Aqueous Solubility of Sodium this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 340 |

Further research is needed to locate comprehensive temperature-dependent solubility data for this compound in water.

Organic Solvent Solubility

Table 2: Qualitative Solubility of Sodium this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Benzene (B151609) | Slightly Soluble[1] |

| Diethyl Ether | Insoluble[1] |

| Alcohol (general) | Slightly Soluble[2] |

Note: "Soluble" and "slightly soluble" are qualitative terms and the precise solubility limits have not been quantitatively determined in the cited literature.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most widely accepted method for this is the shake-flask technique, followed by a suitable analytical method to quantify the dissolved solute in the saturated solution.

Equilibrium Solubility Determination: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of sodium this compound in a given solvent.

Materials:

-

Sodium this compound (high purity)

-

Solvent of interest (analytical grade)

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid sodium this compound to a series of Erlenmeyer flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For more effective separation, centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of sodium this compound. HPLC with UV detection is a common and reliable method.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Detection Wavelength: this compound has a UV absorbance maximum at approximately 263 nm.

-

Injection Volume: Typically 10-20 µL.

Calibration:

-

Prepare a series of standard solutions of sodium this compound of known concentrations in the same solvent as the samples.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

The concentration of the unknown samples can then be determined from this calibration curve.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

A Technical Guide to the Physical Properties of Benzenesulfonate Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of various benzenesulfonate (B1194179) salts. The information is curated for professionals in research and drug development, with a focus on data clarity, experimental reproducibility, and logical workflows.

Core Physical Properties of this compound Salts

The selection of an appropriate salt form is a critical step in drug development, influencing key biopharmaceutical properties such as solubility, stability, and bioavailability. This compound salts are frequently utilized to modify the physicochemical characteristics of active pharmaceutical ingredients (APIs). This section summarizes the key physical properties of several common this compound salts in a comparative format.

Data Presentation

The following table summarizes the available quantitative data for the melting point and solubility of various this compound salts.

| Salt Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Sodium this compound | 515-42-4 | C₆H₅NaO₃S | 180.16 | 450 | Soluble in water; slightly soluble in hot ethanol.[1][2][3][4][5][6] |

| Potassium this compound | 934-55-4 | C₆H₅KO₃S | 196.27 | 50-51 (anhydrous) | Soluble in water and alcohol; slightly soluble in benzene.[7][8][9][10] |

| Ammonium this compound | 19402-64-3 | C₆H₉NO₃S | 175.21 | ~220 | Soluble in water and alcohol.[11][12][13][14] |

| Calcium Dodecylthis compound | 26264-06-2 | C₃₆H₅₈CaO₆S₂ | 691.05 | Not available | Slightly soluble in water; soluble in organic solvents like methanol, toluene, and xylene.[15][16] |

Note: The melting point of some salts, like sodium this compound, may represent decomposition temperatures. Solubility is a qualitative description unless specific quantitative data is provided.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust drug development. This section details the standard methodologies for determining the key physical properties of this compound salts.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a common method for determining the melting point of this compound salts.[17][18][19][20]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Finely grind the this compound salt sample using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a substance with a known approximate melting point, heat rapidly to about 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.

-

Purity Check: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[17]

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound salts.[21][22][23][24]

Materials:

-

This compound salt sample

-

A series of solvents (e.g., water, ethanol, methanol, acetone, hexane)

-

Test tubes and rack

-

Vortex mixer or stirring apparatus

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure for Qualitative Solubility:

-

Sample Preparation: Weigh a small, consistent amount of the this compound salt (e.g., 10 mg) and place it into a series of labeled test tubes.

-

Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Mixing: Vigorously agitate the mixtures using a vortex mixer or by continuous stirring for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the tubes for the presence of undissolved solid. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Procedure for Semi-Quantitative Solubility (Equilibrium Solubility Method):

-

Saturated Solution Preparation: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear supernatant.

-

Concentration Analysis: Accurately measure the concentration of the dissolved salt in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Solubility Calculation: Express the solubility as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. The crystal structure provides invaluable information on the solid-state properties of a drug substance.

Crystal Growth: The primary and often most challenging step is growing a single crystal of suitable size and quality (typically 0.1-0.5 mm in all dimensions). Common methods include:

-

Slow Evaporation: A saturated solution of the this compound salt is allowed to stand undisturbed, and the solvent evaporates slowly, leading to crystal formation.[25]

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.[26]

Data Collection and Structure Determination:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For air-sensitive samples, this is done under an inert oil.[27]

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

-

Data Processing: The intensities and positions of the diffracted spots are measured and processed to determine the unit cell dimensions and the symmetry of the crystal.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key logical workflows and concepts relevant to the study and application of this compound salts in drug development.

Caption: A logical workflow for drug salt selection and development.

Caption: A workflow for determining key physical properties.

Caption: A potential mechanism of action for anticancer benzenesulfonates.[28]

References

- 1. chembk.com [chembk.com]

- 2. Sodium this compound 515-42-4, Information for Sodium this compound 515-42-4, Suppliers of United States Sodium this compound 515-42-4 [chemnet.com]

- 3. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]

- 4. Sodium this compound - Wikipedia [en.wikipedia.org]

- 5. CAS 515-42-4: Sodium this compound | CymitQuimica [cymitquimica.com]

- 6. 515-42-4 CAS MSDS (Benzenesulfonic acid sodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy potassium this compound | 934-55-4 [smolecule.com]

- 8. Benzenesulfonic acid, potassium salt | C6H5KO3S | CID 23662164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Page loading... [guidechem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Ammonium this compound | 19402-64-3 | Benchchem [benchchem.com]

- 14. scbt.com [scbt.com]

- 15. ataman-chemicals.com [ataman-chemicals.com]

- 16. CALCIUM DODECYLBENZENE SULFONATE | 26264-06-2 [chemicalbook.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. pennwest.edu [pennwest.edu]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chem.ws [chem.ws]

- 23. saltise.ca [saltise.ca]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. How To [chem.rochester.edu]

- 26. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Novel this compound Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Benzenesulfonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzenesulfonate (B1194179) derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, analytical characterization techniques, and explores their emerging roles in drug development, particularly as enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials. This section details three widely employed synthetic strategies: electrophilic aromatic sulfonation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Electrophilic Aromatic Sulfonation of Benzene (B151609)

Electrophilic aromatic sulfonation is a fundamental method for the direct introduction of a sulfonic acid group onto an aromatic ring. The reaction typically involves treating benzene or a substituted benzene with a sulfonating agent.

Experimental Protocol: Sulfonation of Benzene using Fuming Sulfuric Acid [1][2][3]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with benzene. Cool the flask in an ice bath.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) to the stirred benzene via the dropping funnel. Maintain the reaction temperature below 20°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. The benzenesulfonic acid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.

Table 1: Quantitative Data for Sulfonation of Benzene

| Parameter | Value | Reference |

| Typical Yield | >90% | [1][2] |

| Purity | High | [1][2] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. In the context of this compound derivatives, it is used to couple aryl sulfonates with boronic acids.[4] This method is particularly useful for synthesizing biaryl sulfonates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Sulfonate [5]

-

Reaction Setup: To a Schlenk flask, add the aryl sulfonate, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Quantitative Data for a Typical Suzuki-Miyaura Coupling Reaction

| Parameter | Value | Reference |

| Reactants | Aryl Bromide, Boronic Ester | [5] |

| Catalyst | Palladium DPPF dichloride | [5] |

| Base | Cesium Carbonate | [5] |

| Solvent | 1,4-Dioxane/Water | [5] |

| Temperature | 100°C | [5] |

| Yield | 80% | [5] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the synthesis of arylsulfonamides from aryl sulfonates and amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Sulfonate [8][9]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl sulfonate, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a reaction vessel.

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo. The desired arylsulfonamide is then purified by chromatography.

Table 3: Quantitative Data for a Typical Buchwald-Hartwig Amination Reaction

| Parameter | Value | Reference |

| Reactants | 4-Chlorotoluene, Morpholine | [9] |

| Catalyst | Pd(dba)₂ | [9] |

| Ligand | XPhos | [9] |

| Base | Sodium tert-butoxide | [9] |

| Solvent | Toluene | [9] |

| Temperature | Reflux | [9] |

| Yield | 94% | [9] |

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of this compound derivatives. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the obtained data with expected values for the target structure. p-Toluenesulfonic acid can be used as a reference standard for quantitative NMR (qNMR).[10]

Table 4: Representative ¹H NMR Data for a Benzenesulfonamide (B165840) Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.5 - 8.0 | Multiplet | [11] |

| NH₂ | 7.3 | Singlet | [11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and determining the purity of the final product.[12][13]

Experimental Protocol: LC-MS Analysis [13][14]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Chromatography: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.

-

Mass Spectrometry: Couple the HPLC system to a mass spectrometer (e.g., ESI-MS) to obtain the mass spectrum of the eluting compounds.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Table 5: LC-MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Polymer-based reversed-phase | [14] |

| Mobile Phase | Acetonitrile/Water with formic acid | |

| Detection Mode | ESI+ or ESI- | [12] |

| Monitored Ions | [M+H]⁺ or [M-H]⁻ | [12][13] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands for the S=O and S-O bonds of the sulfonate group are observed.[15]

Experimental Protocol: FTIR Analysis [16]

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks for the sulfonate group (typically in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹ for S=O stretching) and other functional groups present in the molecule.

Table 6: Characteristic FTIR Absorption Bands for Benzenesulfonates

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| S=O Asymmetric Stretch | 1300-1390 | Strong | [15] |

| S=O Symmetric Stretch | 1100-1200 | Strong | [15] |

| C-S Stretch | 650-750 | Medium | [15] |

Applications in Drug Development

This compound derivatives are a prominent scaffold in medicinal chemistry due to their ability to interact with various biological targets. They have been extensively investigated as inhibitors of several enzyme families, leading to the development of potential therapeutic agents for a range of diseases.

Anticancer Activity

Many benzenesulfonamide derivatives have shown promising anticancer activity by targeting key signaling pathways involved in cancer progression.[17][18] One important mechanism is the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[11]

Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.

Anti-inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[19][20]

Caption: Dual Inhibition of COX-2 and 5-LOX by Benzenesulfonamide Derivatives.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[21][22][23] Their inhibitory activity stems from the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This has led to the development of drugs for glaucoma, epilepsy, and other conditions.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Calibration by NMR for quantitative analysis: p-toluenesulfonic acid as a reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differentiation and quantification of linear alkyl this compound isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shodex.com [shodex.com]

- 15. researchgate.net [researchgate.net]

- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 17. Novel this compound Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the benzenesulfonate functional group

An In-depth Technical Guide to the Chemical Reactivity of the Benzenesulfonate (B1194179) Functional Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound group, often found as an ester (R-O-SO₂Ph) or a salt (besylate), is a cornerstone functional group in modern organic chemistry and pharmaceutical sciences. As the simplest aromatic sulfonic acid, benzenesulfonic acid and its derivatives are noted for their strong acidic properties and the versatile reactivity of the sulfonate moiety.[1][2] The functional group's utility stems from its exceptional ability to act as a leaving group, its role as a robust protecting group for phenols, and its application in forming highly stable and bioavailable pharmaceutical salts.[3][4][5] This guide provides a comprehensive overview of the core chemical reactivity of the this compound group, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for professionals in research and drug development.

Core Chemical Reactivity

The reactivity of the this compound functional group is dominated by the electron-withdrawing nature of the sulfonyl center, which significantly influences the attached oxygen and carbon atoms. This leads to a range of predictable and useful chemical transformations.

This compound as an Excellent Leaving Group

The this compound anion is an excellent leaving group in nucleophilic substitution reactions. Its stability, derived from the delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring, makes it readily displaced by a wide range of nucleophiles. This property is comparable to other highly effective leaving groups like tosylates and triflates. The pKa of its conjugate acid, benzenesulfonic acid, is approximately -2.8, highlighting its stability as an anion.[6]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving aryl benzenesulfonates can be complex, often proceeding through competitive pathways. The primary competition occurs between cleavage of the sulfur-oxygen bond (S-O) and the carbon-oxygen bond (C-O).[7][8]

-

S-O Bond Cleavage: This pathway is a standard nucleophilic displacement at the sulfur atom, with the phenoxide acting as the leaving group. Studies involving nitrogen and oxygen-based nucleophiles, such as benzylamines, show that S-O cleavage is often the major reaction pathway.[7][9] This reaction is proposed to proceed through a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate intermediate.[9]

-

C-O Bond Cleavage: This pathway represents a nucleophilic aromatic substitution (SNAr), where the this compound anion is the leaving group. This route is favored with stronger nucleophiles (e.g., thiophenoxides) and when the phenoxide ring contains electron-donating substituents.[8] The mechanism for C-O cleavage typically involves the formation of a Meisenheimer-type complex, with the expulsion of the sulfonate being the rate-limiting step.[8][9]

The choice of pathway is influenced by the substituents on the nucleophile, the phenoxide ring, and the sulfonate ring.[8]

Hydrolysis

This compound esters undergo hydrolysis under both acidic and alkaline conditions.

-

Alkaline Hydrolysis: The alkaline hydrolysis of aryl benzenesulfonates has been studied extensively. The reaction mechanism can be complex, potentially switching from a stepwise process involving a pentavalent intermediate for poorer leaving groups to a concerted mechanism for good leaving groups.[10][11] Brønsted analysis of the hydrolysis of a series of aryl benzenesulfonates shows a break in the plot, suggesting this mechanistic shift.[10]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acid, hydrolysis can also occur. The proposed mechanism involves a rapid initial protonation followed by a rate-determining A-2 nucleophilic attack by water.[12]

Table 1: Kinetic Parameters for Alkaline Hydrolysis of Aryl Benzenesulfonates

| Leaving Group (Aryl) | pKa of Phenol (B47542) | βlg Value | Proposed Mechanism |

|---|---|---|---|

| pKa > 8.5 | High | -0.97 | Stepwise (Pentavalent Intermediate)[10] |

| pKa < 8.5 | Low | -0.27 | Concerted[10] |

Desulfonation

The sulfonation of benzene is a reversible reaction.[13][14] The sulfonic acid group can be removed by heating the benzenesulfonic acid in the presence of hot aqueous acid.[13][14] This reversibility is a key feature exploited in organic synthesis, where the sulfonyl group can be used as a temporary "blocking group" to direct other electrophilic substitutions to a desired position (e.g., forcing ortho substitution by blocking the para position) before being removed.[13][15]

Oxidation and Reduction

-

Oxidation: The benzene ring of benzenesulfonates can be oxidized under specific conditions. For instance, ethyl benzene sulfonate can be oxidized at room temperature using a Co(II)-Oxone system, which achieves oxidative aromatic cracking to yield carboxylic acids.[16] Bacterial degradation of alkylbenzene sulfonates also proceeds via oxidation, involving terminal oxidation of the alkyl chain, desulfonation, and cleavage of the aromatic ring.[17]

-

Reduction: The aromatic ring of benzenesulfonamides can be partially reduced using a Birch reduction (an alkali metal like sodium or lithium dissolved in liquid ammonia (B1221849) with an alcohol proton source).[18]

Applications in Drug Development and Synthesis

The unique reactivity of the this compound group makes it highly valuable in pharmaceutical applications.

Pharmaceutical Salt Formation (Besylates)

Benzenesulfonic acid is widely used to form salts with basic active pharmaceutical ingredients (APIs). These salts, known as besylates, often exhibit improved physicochemical properties compared to the free base.[3][19]

Advantages of Besylate Salts:

-

Enhanced Solubility: Converting a basic drug into its water-soluble besylate salt can significantly improve its bioavailability for oral preparations.[19]

-

Improved Stability: Besylate salts are often crystalline and stable, which is advantageous for formulation and storage.[3]

-

Optimized Pharmacokinetics: The improved properties of besylate salts can lead to better pharmacokinetic profiles.[3]

Table 2: Examples of Commercially Available Drugs as Besylate Salts

| Drug Name | Therapeutic Class | Key Advantage of Besylate Salt |

|---|---|---|

| Amlodipine Besylate | Antihypertensive | Improved solubility and stability.[19] |

| Bepotastine Besylate | Antiallergic | Enhances drug solubility for oral use.[19] |

| Milnacipran Besylate | Antidepressant | Facilitates a stable, orally available formulation. |

| Nelfinavir Mesylate* | Antiviral | Example of a sulfonate salt (methanesulfonate).[5] |

Note: While Nelfinavir is a mesylate, it highlights the general utility of sulfonic acids in salt formation. Regulatory concerns have been raised about potential genotoxic sulfonate ester impurities.[5]

Protecting Group Chemistry

The benzenesulfonyl group (Bs) is a robust protecting group for phenols.[4] It is stable under a variety of harsh reaction conditions, including exposure to Grignard reagents, organolithium reagents, and strong acids.[4] This stability allows for complex synthetic transformations on other parts of a molecule without affecting the protected phenol. The group can be readily removed (deprotected) under specific basic conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of Phenyl this compound

This protocol describes the esterification of phenol with benzenesulfonyl chloride.

-

Materials:

-

Phenol (5.00 g, 53.1 mmol)

-

Benzenesulfonyl chloride (8.21 mL, 63.8 mmol)

-

Triethylamine (B128534) (Et₃N) (8.83 mL, 63.8 mmol)

-

Dichloromethane (CH₂Cl₂) (100 mL)

-

1 M Hydrochloric acid (HCl) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

-

-

Methodology:

-

Dissolve phenol in CH₂Cl₂ (100 mL) in a round-bottom flask and cool the stirred solution to 0 °C in an ice bath.[20]

-

Add benzenesulfonyl chloride and triethylamine to the solution.[20]

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.[20]

-

Quench the reaction by adding 1 M HCl solution.[20]

-

Extract the mixture with CH₂Cl₂.[20]

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.[20]

-

Purify the crude product by silica gel flash column chromatography using a hexane:EtOAc gradient (9:1 to 3:1) to yield phenyl this compound as a colorless viscous liquid (Expected yield ~97%).[20]

-

Protocol 2: Deprotection of a Benzenesulfonyl-Protected Phenol

This protocol provides a method for cleaving the benzenesulfonyl group to regenerate the free phenol.

-

Materials:

-

Benzenesulfonyl-protected phenol

-

Pulverized potassium hydroxide (B78521) (KOH) (5 equivalents)

-

tert-Butanol (t-BuOH) (10 equivalents)

-

-

Methodology:

-

To a solution of the protected phenol in toluene, add pulverized KOH (5 equiv.) and t-BuOH (10 equiv.).[4]

-

Heat the mixture in toluene. The specific temperature and reaction time will depend on the substrate but hot toluene (reflux) is indicated.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to isolate the deprotected phenol product.

-

Spectroscopic Analysis

The characterization of compounds containing a this compound group relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the S=O stretching vibrations are typically observed in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The this compound group can be identified by its characteristic fragmentation patterns. The molecular ion and fragments corresponding to the this compound anion (m/z 157) are often observed.[22][23]

Conclusion

The this compound functional group possesses a rich and versatile chemical reactivity profile that makes it indispensable in both synthetic organic chemistry and pharmaceutical development. Its excellence as a leaving group, stability as a protecting group, and utility in forming high-quality pharmaceutical salts (besylates) underscore its importance. A thorough understanding of its reaction mechanisms, including the competitive pathways in nucleophilic substitution and the conditions for its reversible application as a blocking group, provides researchers and scientists with powerful tools for molecular design and drug optimization.

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. shyzchem.com [shyzchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 19. hnsincere.com [hnsincere.com]

- 20. BENZENESULFONIC ACID PHENYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. This compound | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzenesulfonic Acid: A Robust and Versatile Strong Acid Catalyst for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonic acid (BSA), a strong and readily available organic acid, has emerged as a highly effective and versatile catalyst in a myriad of organic transformations. Its non-oxidizing nature, lower corrosivity (B1173158) compared to mineral acids, and excellent solubility in various organic solvents make it an attractive alternative for a wide range of acid-catalyzed reactions. This technical guide provides a comprehensive overview of the applications of benzenesulfonic acid as a catalyst in key organic reactions, including esterifications, multicomponent reactions, protection/deprotection of functional groups, and various molecular rearrangements. Detailed experimental protocols, quantitative data summarized in comparative tables, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Merits of Benzenesulfonic Acid in Catalysis

Benzenesulfonic acid (C₆H₅SO₃H) is an aromatic sulfonic acid characterized by a sulfonic acid group attached to a benzene (B151609) ring. With a pKa of approximately -2.8, it is a strong acid, comparable in strength to mineral acids like sulfuric acid.[1] However, as an organic acid, BSA offers several distinct advantages in the context of organic synthesis.

Unlike sulfuric acid, benzenesulfonic acid is generally non-oxidizing, which minimizes the formation of unwanted byproducts in reactions involving sensitive substrates.[2] Its organic nature also imparts better solubility in organic reaction media, facilitating homogeneous catalysis and often leading to improved reaction rates and yields.[3] Furthermore, benzenesulfonic acid and its derivatives are often less corrosive to metallic reactors than traditional mineral acids, a significant consideration in industrial-scale synthesis.[2]

This guide will delve into the practical applications of benzenesulfonic acid as a catalyst, providing detailed experimental procedures and performance data for a range of important organic reactions.

Esterification of Carboxylic Acids

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. Benzenesulfonic acid is an excellent catalyst for this reaction, promoting high yields under relatively mild conditions.

Quantitative Data for Benzenesulfonic Acid-Catalyzed Esterification

The following table summarizes the catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid with n-propanol.

| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Sulfuric Acid (SA) | 1:1 | 1.25 | 50 | 60 | ~65 | [2] |

| Benzenesulfonic Acid (BSA) | 1:1 | 1.25 | 50 | 60 | ~55 | [2] |

| p-Phenolsulfonic Acid (PPSA) | 1:1 | 1.25 | 50 | 60 | ~60 | [2] |

| p-Toluenesulfonic Acid (PTSA) | 1:1 | 1.25 | 50 | 60 | ~60 | [2] |

Experimental Protocol: Esterification of Acetic Acid with n-Propanol

-

Materials:

-

Acetic acid (0.80 mol)

-

n-Propanol (0.80 mol)

-

Benzenesulfonic acid (0.01 mol, 1.25 mol%)

-

-

Procedure:

-

A 150 mL round-bottomed flask is equipped with a reflux condenser.

-

Acetic acid and n-propanol are added to the flask.

-

The mixture is heated to the reaction temperature of 50°C.

-

The weighed quantity of benzenesulfonic acid catalyst is added to the mixture.

-

The reaction is stirred at 50°C for 60 minutes.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or titration.

-

Upon completion, the product, n-propyl acetate, can be isolated and purified by distillation.[2]

-

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

References

An In-depth Technical Guide to the Industrial Scale Preparation of Benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals